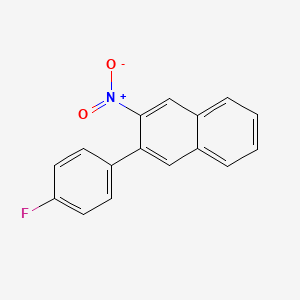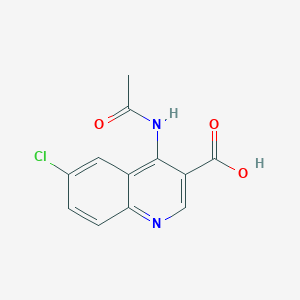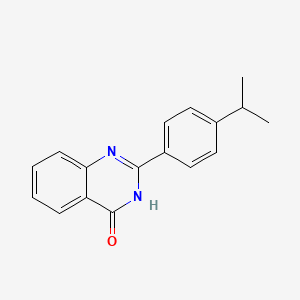
2-(4-Fluorophenyl)-3-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-3-nitronaphthalene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a fluorine atom attached to a phenyl ring and a nitro group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-nitronaphthalene typically involves a multi-step process. One common method is the nitration of 2-(4-Fluorophenyl)naphthalene. This can be achieved by treating 2-(4-Fluorophenyl)naphthalene with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective nitration at the desired position on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3-nitronaphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in a suitable solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed
Reduction: 2-(4-Fluorophenyl)-3-aminonaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)-3-nitronaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-nitronaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the fluorine atom can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-nitronaphthalene
- 2-(4-Bromophenyl)-3-nitronaphthalene
- 2-(4-Methylphenyl)-3-nitronaphthalene
Uniqueness
2-(4-Fluorophenyl)-3-nitronaphthalene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H10FNO2 |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-nitronaphthalene |
InChI |
InChI=1S/C16H10FNO2/c17-14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16(15)18(19)20/h1-10H |
InChI Key |
YXBIWYAXZDEITK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854585.png)




![1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one](/img/structure/B11854624.png)





